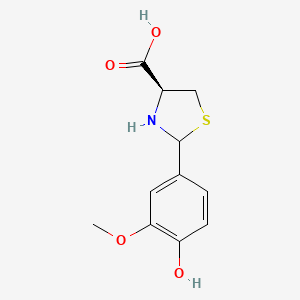
(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
説明
(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (commonly referred to as TIA) is a thiazolidine derivative that has garnered attention for its biological activities, particularly in pharmacological and toxicological contexts. This compound is synthesized from cysteine and valine and has shown significant potential for various therapeutic applications.
- Chemical Formula : C₁₁H₁₃NO₄S
- CAS Number : 1265908-22-2
- Molecular Weight : 253.29 g/mol
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. TIA has been investigated for its effects against various pathogens. In vitro studies have shown that it possesses antibacterial and antifungal activities, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria .
Developmental Toxicity Studies
A significant body of research has focused on the developmental toxicity of TIA, particularly using zebrafish as a model organism. Key findings include:
- Median Lethal Concentration (LC50) : The LC50 values for TIA were determined to be 1.106 mM for 48 hours and 0.804 mM for 96 hours, indicating its potential toxicity at higher concentrations .
- Developmental Defects : Exposure to TIA resulted in various developmental abnormalities in zebrafish embryos, including:
Cellular Impact
Histological examinations revealed that TIA exposure led to significant ultrastructural changes in testicular tissues of zebrafish. Notable observations included:
- Degeneration of mitochondria in Sertoli cells and spermatogenic cells.
- Autophagic vacuoles were present in Sertoli cells, indicating cellular stress and damage.
- Genetic material decondensations were noted in spermatids, suggesting developmental delays and potential impacts on fertility .
Research Findings Summary Table
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibits antibacterial and antifungal properties against various pathogens. |
| Developmental Toxicity | LC50 values: 1.106 mM (48h), 0.804 mM (96h); causes pericardial edema, bent spine, etc. |
| Cellular Impact | Mitochondrial degeneration and autophagy in Sertoli cells; genetic abnormalities in spermatids. |
Case Studies
- Ultrastructural Effects on Testicular Tissue :
- Developmental Toxicity Assessment :
特性
IUPAC Name |
(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFSTNMEBJXKG-PVSHWOEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2N[C@H](CS2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160248 | |
| Record name | 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265908-22-2 | |
| Record name | 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















